molecular formula C14H18O2 B114823 Oxirane, ((2-cyclopentylphenoxy)methyl)- CAS No. 28163-40-8

Oxirane, ((2-cyclopentylphenoxy)methyl)-

Cat. No.: B114823
CAS No.: 28163-40-8
M. Wt: 218.29 g/mol
InChI Key: NGWPLKBZYFYPHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, ((2-cyclopentylphenoxy)methyl)- typically involves the reaction of 2-cyclopentylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of Oxirane, ((2-cyclopentylphenoxy)methyl)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Oxirane, ((2-cyclopentylphenoxy)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acid Catalysts: Sulfuric acid, hydrochloric acid

    Base Catalysts: Sodium hydroxide, potassium hydroxide

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Diols: Formed by the reaction of Oxirane, ((2-cyclopentylphenoxy)methyl)- with water or alcohols.

    Halohydrins: Formed by the reaction with halogen acids.

    Amino Alcohols: Formed by the reaction with amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, ((2-cyclopentylphenoxy)methyl)- is unique due to its specific structure, which combines the reactivity of the oxirane ring with the stability and functionalization potential of the cyclopentylphenoxy group. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Properties

IUPAC Name

2-[(2-cyclopentylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWPLKBZYFYPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950906
Record name 2-[(2-Cyclopentylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28163-40-8
Record name Oxirane, ((2-cyclopentylphenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Cyclopentylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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